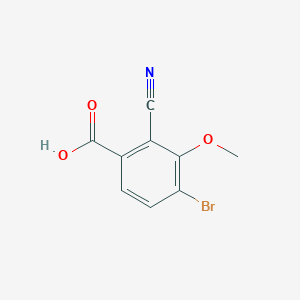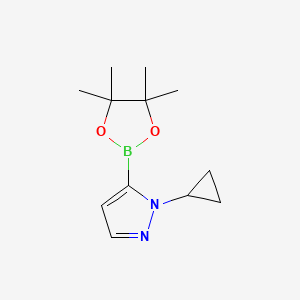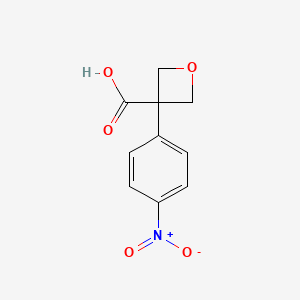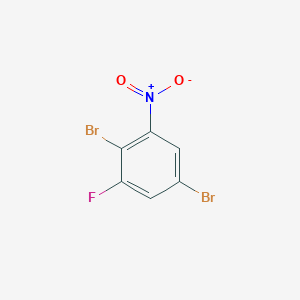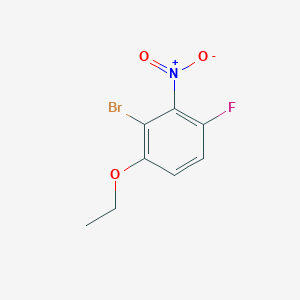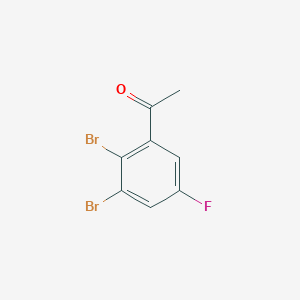
2',3'-Dibromo-5'-fluoroacetophenone
Vue d'ensemble
Description
2’,3’-Dibromo-5’-fluoroacetophenone is a chemical compound used in the synthesis of oxabicyclic compounds . It is also used in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules .
Synthesis Analysis
This compound is used in the synthesis of oxabicyclic compounds . It is also involved in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules . Additionally, it reacts with ortho-phenylenediamine derivatives to produce pyrazine derivatives .Molecular Structure Analysis
The molecular formula of 2’,3’-Dibromo-5’-fluoroacetophenone is C8H6BrFO . It has an average mass of 217.035 Da and a monoisotopic mass of 215.958603 Da .Chemical Reactions Analysis
2’,3’-Dibromo-5’-fluoroacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Physical And Chemical Properties Analysis
2’,3’-Dibromo-5’-fluoroacetophenone is a liquid at room temperature . It has a molecular weight of 217.04 . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Fluorescence-Based Technologies
- Fluorophores for Biomedical Applications : A study reported an efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, which are synthesized through oxidative Pictet-Spengler cyclization strategy. These compounds demonstrated unique and desirable optical properties, suggesting potential use as fluorescent probes in aqueous systems (Park, Kwon, Lee, & Kim, 2015).
Chemical Synthesis and Properties
- Polymer Synthesis : Research into the synthesis of high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes highlighted the use of activated fluoro aryl groups to generate sulfonated functionalities. These derivatives demonstrated significant proton conductivity (Ghassemi & Mcgrath, 2004).
- Ortho-CH Activation in Aromatic Ketones : A study explored the reaction of a trihydride-stannyl-osmium(IV) complex with partially fluorinated aromatic ketones, leading to significant advancements in understanding the activation and reaction pathways in these compounds (Esteruelas, Lledós, Oliván, Oñate, Tajada, & Ujaque, 2003).
Radioactive Labeling for Imaging
- Synthesis for Comparative Imaging : A benzophenone-based labeling compound was synthesized for use in comparative imaging studies, which could be labeled with either F-18 or iodine radioisotopes. This work offers insights into the structural advantages of such molecules for facilitating radioactive labeling (Li, Ding, Gifford, Fowler, & Gatley, 2003).
Safety And Hazards
This compound is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(2,3-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLBTYOYHABNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dibromo-5'-fluoroacetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





